CQ627

Targeted Protein Degradation Molecular Glue RIOK2

Standard RIOK2 inhibitors only block kinase activity, leaving scaffolding functions intact. CQ627 solves this by eliminating the entire RIOK2 protein via RNF126-mediated ubiquitination. - DC50: 410 nM; Dmax: 83.4% (MOLT4 cells) - Induces apoptosis & G2/M arrest (IC50 <0.35 μM in leukemia lines) - Validated in vivo (MOLT4 xenograft, 10 mg/kg) - Purity >98% by HPLC, supplied as solid Ideal for dissecting kinase vs. scaffolding functions and as a positive control in molecular glue discovery assays.

Molecular Formula C36H27F4N7O4
Molecular Weight 697.6 g/mol
Cat. No. B15543635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCQ627
Molecular FormulaC36H27F4N7O4
Molecular Weight697.6 g/mol
Structural Identifiers
InChIInChI=1S/C36H27F4N7O4/c1-51-31-12-5-23(20-41-31)22-4-9-28-26(18-22)34-33(35(50)42-28)43-44-47(34)25-8-10-29(27(19-25)36(38,39)40)45-14-16-46(17-15-45)32(49)13-11-30(48)21-2-6-24(37)7-3-21/h2-13,18-20H,14-17H2,1H3,(H,42,50)/b13-11+
InChIKeyBODASLVEZBWITD-ACCUITESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CQ627 RIOK2 Molecular Glue Degrader


CQ627 is a first-in-class molecular glue degrader targeting the atypical serine/threonine kinase RIOK2 (Right Open Reading Frame Kinase 2) [1]. It functions by inducing the degradation of RIOK2 via the ubiquitin-proteasome system (UPS) by recruiting the E3 ubiquitin ligase RNF126. In the MOLT4 leukemia cell line, CQ627 demonstrates a degradation half-maximal concentration (DC50) of 410 nM, with a maximum degradation (Dmax) of 83.4% [1]. This mechanism of action differentiates it from traditional small-molecule inhibitors that only block kinase activity without removing the target protein. CQ627 is supplied as a solid with a molecular formula of C36H27F4N7O4 and a molecular weight of 697.64 g/mol, typically with a purity of >98% as determined by HPLC .

CQ627 vs. RIOK2 Inhibitors


The selection of CQ627 over other RIOK2-targeting compounds is not a matter of simple potency but a strategic choice between fundamentally different modes of action: protein degradation versus catalytic inhibition. Closely related compounds like the potent RIOK2 inhibitor CQ211 (Kd = 6.1 nM) [1] are not functional substitutes for CQ627. This is because CQ211, even at high concentrations (10 μM), fails to induce RIOK2 degradation [2]. In contrast, CQ627 acts as a molecular glue, recruiting the E3 ligase RNF126 to tag RIOK2 for proteasomal destruction, thereby eliminating all of the target's scaffolding and enzymatic functions [2]. Therefore, substituting CQ627 with an inhibitor like CQ211 would fundamentally alter the experimental outcome, switching from a degradation-based study to an inhibition-based one, which is not comparable for research aimed at ablating total protein function.

CQ627 vs. CQ211: Evidence


Degradation vs. Inhibition Mechanism

CQ627 is designed as a molecular glue degrader, while CQ211 is a traditional ATP-competitive inhibitor. A direct head-to-head comparison in MOLT4 leukemia cells shows that CQ627 effectively degrades the RIOK2 protein with a DC50 of 410 nM, whereas the inhibitor CQ211 shows no measurable degradation even at a concentration of 10 μM [1].

Targeted Protein Degradation Molecular Glue RIOK2

Antiproliferative Activity Comparison

In a direct head-to-head comparison, CQ627 exhibits stronger antiproliferative activity than the inhibitor CQ211 across multiple cancer cell lines [1]. Specifically, CQ627 demonstrates potent antiproliferative effects with IC50 values less than 0.35 μM in MOLT4, HL-60, and OCILY3 cells . This contrasts with CQ211, which shows less potent activity in MKN-1 and HT-29 cells (IC50 = 0.61±0.18 μM and 0.38±0.01 μM, respectively) [2].

Antiproliferative Cancer Cell Lines RIOK2

ATPase Inhibition

Both compounds impact RIOK2 function, but through different mechanisms. CQ627 suppresses RIOK2 ATPase activity with an IC50 of 98.42 nM , which is more potent than the inhibitor CQ211, which has an ATPase inhibition IC50 of 139±46 nM [1]. While the primary value of CQ627 lies in its degradation capability, this secondary inhibition data shows it also possesses a stronger effect on residual enzymatic activity than the dedicated inhibitor.

ATPase Enzymatic Assay RIOK2

In Vivo Antitumor Efficacy

CQ627 demonstrates promising in vivo antitumor efficacy in a mouse MOLT4 xenograft model at a dose of 10 mg/kg administered intraperitoneally (i.p.) [1]. While direct comparison data to CQ211 in the exact same model is not available from the primary paper, CQ627 is described as having 'promising in vivo efficacy' [1]. In contrast, CQ211 required a higher dose of 25 mg/kg i.p. to show antitumor efficacy in an MKN-1 xenograft model [2], and suffers from poor oral bioavailability (3.06%) and low Cmax (13±5 ng/mL) [2].

In Vivo Xenograft Antitumor

Apoptosis & Cell Cycle Arrest in Leukemia

CQ627 dose-dependently induces apoptosis and blocks the cell cycle at the G2/M phase in MOLT4 leukemia cells [1]. While CQ211 also exhibits antiproliferative effects [2], the primary literature does not provide a direct quantitative comparison of apoptosis induction between the two compounds. However, the mechanism of CQ627—leading to RIOK2 degradation—is distinct and may result in a different downstream signaling and phenotypic profile compared to simple inhibition. The maximum degradation of RIOK2 by CQ627 (1 μM) reaches 94.8% at 24 hours , which is a key driver of the observed functional effects.

Apoptosis Cell Cycle Leukemia

CQ627 Research Applications


RIOK2 Scaffolding vs. Catalytic Roles

CQ627 is uniquely suited for experiments aiming to dissect the scaffolding functions of RIOK2 from its catalytic activity. Because CQ627 eliminates the entire RIOK2 protein [1], researchers can compare its effects directly with those of an inhibitor like CQ211, which only blocks kinase activity. This allows for the determination of which RIOK2-dependent cellular processes rely on its enzymatic function and which require its presence as a structural or interaction platform.

RIOK2 Degradation in Leukemia

Given its potent degradation activity in MOLT4 leukemia cells (DC50 = 410 nM) [1], its ability to induce apoptosis and G2/M arrest [1], and its in vivo efficacy in a MOLT4 xenograft model at 10 mg/kg [1], CQ627 is a prime tool compound for preclinical studies investigating the therapeutic potential of RIOK2 degradation in hematological malignancies. Its robust antiproliferative profile (IC50 < 0.35 μM in MOLT4, HL-60, OCILY3) further supports its use in cancer biology research .

TPD Assay Development & Validation

As the first reported molecular glue degrader for RIOK2, CQ627 serves as a benchmark tool for developing and validating new assays for molecular glue discovery. It can be used as a positive control in high-throughput screens for novel RIOK2 degraders or in assays designed to measure the kinetics of RNF126-mediated degradation. Its well-characterized DC50 of 410 nM and Dmax of 83.4% provide a reliable reference point for assay development and optimization [1].

Next-Generation RIOK2 Degrader SAR

CQ627 was designed and synthesized based on the structure of the inhibitor CQ211 [1]. As the first-in-class degrader, it is an essential reference compound for medicinal chemistry efforts aimed at improving the potency, selectivity, or drug-like properties of RIOK2 degraders. Comparative studies with CQ627 allow for a clear understanding of the structural features required to convert a kinase inhibitor into a functional molecular glue degrader.

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